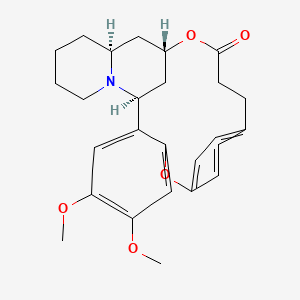

Decaline

Description

Structure

3D Structure

Properties

CAS No. |

14727-56-1 |

|---|---|

Molecular Formula |

C26H37NO5 |

Molecular Weight |

437.5 g/mol |

IUPAC Name |

(9S,15S,17S)-5,6-dimethoxy-2,18-dioxa-10-azapentacyclo[20.2.2.19,17.03,8.010,15]heptacosa-1(24),3,5,7,22,25-hexaen-19-one |

InChI |

InChI=1S/C26H31NO5/c1-29-24-15-21-22-14-20(13-18-5-3-4-12-27(18)22)32-26(28)11-8-17-6-9-19(10-7-17)31-23(21)16-25(24)30-2/h6-7,9-10,15-16,18,20,22H,3-5,8,11-14H2,1-2H3/t18-,20-,22-/m0/s1 |

InChI Key |

WKHFSAAQVGAXBE-UNHKWZSKSA-N |

SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decalin; decahydronaphthalene; bicyclo[4.4.0]decane. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Cis-Trans Isomerism of Decahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydronaphthalene (B1670005), commonly known as decalin, is a bicyclic organic compound with the chemical formula C₁₀H₁₈. It is the saturated analog of naphthalene (B1677914) and a key structural motif in many natural products, including steroids and terpenoids. The fusion of the two six-membered rings can occur in two distinct diastereomeric forms: cis-decalin and trans-decalin. This stereoisomerism profoundly influences the molecule's three-dimensional shape, stability, and reactivity, making a thorough understanding of its properties crucial for applications in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive overview of the core principles of cis-trans isomerism in decahydronaphthalene, supported by quantitative data, detailed experimental protocols, and visual representations of its structural and energetic landscapes.

Molecular Structure and Conformational Analysis

The fundamental difference between cis- and trans-decalin lies in the relative orientation of the hydrogen atoms at the bridgehead carbons (C-9 and C-10). In cis-decalin, these hydrogens are on the same side of the ring system, whereas in trans-decalin, they are on opposite sides.[1] This seemingly subtle difference leads to significant variations in their conformational flexibility and overall shape.

Trans-Decalin: A Rigid, Locked Conformation

Trans-decalin is characterized by a rigid, chair-chair conformation.[2] The two cyclohexane (B81311) rings are fused via equatorial bonds, resulting in a relatively flat and conformationally locked structure.[2] Ring flipping, a characteristic process for a single cyclohexane ring, is not possible in trans-decalin as it would require the bridgehead carbons to span an impossibly large distance to connect to axial positions.[3] This conformational rigidity has significant implications for the stereochemistry of substituted trans-decalin derivatives, as substituents are locked into either axial or equatorial positions.

Cis-Decalin: A Flexible, Interconverting System

In contrast to its trans counterpart, cis-decalin is a flexible molecule that can undergo a ring-flipping process, interconverting between two equivalent chair-chair conformations.[4] This conformational change has a relatively low energy barrier of approximately 12.6 to 14 kcal/mol.[1][4] The fusion of the two rings in cis-decalin involves one axial and one equatorial bond, leading to a bent, "tent-like" shape.[1] Although cis-decalin is a chiral molecule, the rapid ring inversion at room temperature leads to a racemic mixture of two enantiomeric conformers, rendering it optically inactive.

Thermodynamic Stability

The trans isomer of decalin is thermodynamically more stable than the cis isomer. The energy difference between the two is approximately 2.7 kcal/mol.[5] This greater stability of the trans isomer is attributed to the absence of significant steric strain. In cis-decalin, there are three additional gauche-butane interactions compared to the trans isomer, which introduce non-bonded steric interactions and increase the overall energy of the molecule.

Quantitative Data

The structural and thermodynamic differences between cis- and trans-decalin can be quantified through various experimental and computational methods. The following tables summarize key data for both isomers.

Table 1: Thermodynamic Properties

| Property | cis-Decalin | trans-Decalin | Reference(s) |

| Heat of Combustion (kcal/mol) | -1502.92 | -1500.22 | [5] |

| Heat of Formation (kcal/mol) | -52.45 | -55.14 | [5] |

| Energy Difference (kcal/mol) | +2.7 (less stable) | 0 (more stable) | [5] |

| Entropy Difference (e.u.) | -0.55 | 0 | [5] |

| Boiling Point (°C) | 195.8 | 187.3 | [1] |

| Density (g/mL at 20°C) | 0.897 | 0.870 | [6] |

Table 2: Selected Structural Parameters (from Electron Diffraction and X-ray Crystallography)

| Parameter | cis-Decalin | trans-Decalin | Reference(s) |

| C-C Bond Length (Å) | ~1.54 | ~1.54 | [7] |

| C-H Bond Length (Å) | Not specified | Not specified | |

| C-C-C Bond Angle (°) | ~111.5 | ~111.4 | [7] |

| Dihedral Angles (°) | Varies due to flexibility | Rigidly defined | [8] |

Table 3: NMR Spectroscopic Data (Chemical Shifts in ppm)

| Nucleus | cis-Decalin | trans-Decalin | Reference(s) |

| ¹³C (Bridgehead, C9/C10) | 34.6 | 44.1 | [9] |

| ¹³C (Angular, C1/C8/C4/C5) | 27.5 | 34.5 | [9] |

| ¹³C (Central, C2/C7/C3/C6) | 24.9 | 26.9 | [9] |

| ¹H (Bridgehead) | 1.82 | 0.87, 0.93 | [10][11] |

| ¹H (Other) | 1.07-1.62 | 1.23-1.67 | [10][11] |

Experimental Protocols

Synthesis of Decalin via Hydrogenation of Naphthalene

Principle: Decalin is synthesized by the catalytic hydrogenation of naphthalene. The reaction typically produces a mixture of cis and trans isomers. The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions.

Materials:

-

Naphthalene

-

Hydrogen gas

-

Catalyst (e.g., Platinum on alumina (B75360) (Pt/Al₂O₃), Nickel-Molybdenum (Ni-Mo), or sulfided NiMoW)[12][13][14]

-

Solvent (e.g., decalin or tetralin for solid naphthalene)[15]

-

High-pressure reactor (autoclave)

Procedure:

-

Charge the high-pressure reactor with naphthalene and the chosen catalyst. If naphthalene is solid, it can be dissolved in a suitable solvent.[15]

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., atmospheric to 700 psi).[12]

-

Heat the reactor to the target temperature (e.g., 240-400°C) while stirring.[12][13]

-

Maintain the reaction conditions for a sufficient time to ensure complete hydrogenation. The reaction progress can be monitored by measuring hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting liquid is a mixture of cis- and trans-decalin, which can be purified and separated.

Separation of cis- and trans-Decalin Isomers by Distillation

Principle: The cis and trans isomers of decalin have different boiling points, allowing for their separation by fractional distillation.[1] Steam distillation can also be employed.[16]

Materials:

-

Mixture of cis- and trans-decalin

-

Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

-

Heating mantle

-

Condenser

-

Receiving flasks

Procedure:

-

Set up the fractional distillation apparatus.

-

Charge the distillation flask with the mixture of decalin isomers.

-

Heat the flask gently to initiate boiling.

-

Carefully control the heating rate to maintain a slow and steady distillation.

-

Collect the fractions at their respective boiling points. trans-Decalin, having the lower boiling point (187.3°C), will distill first, followed by cis-decalin (195.8°C).

-

The purity of the collected fractions can be analyzed using gas chromatography or NMR spectroscopy.

Characterization by NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools to distinguish between cis- and trans-decalin due to their different molecular symmetries and conformations. The rigid nature of trans-decalin leads to distinct signals for axial and equatorial protons and carbons, while the rapid ring inversion in cis-decalin at room temperature results in averaged signals.[17]

Sample Preparation:

-

Dissolve a small amount of the decalin sample (either pure isomer or a mixture) in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Parameters:

-

Acquire a standard ¹H NMR spectrum.

-

Typical spectral width: 0-10 ppm.

-

-

Expected Spectra:

-

cis-Decalin: A complex multiplet region between approximately 1.07 and 1.82 ppm due to the averaged signals of the rapidly interconverting conformers.[10]

-

trans-Decalin: More resolved signals, with distinct resonances for the bridgehead protons around 0.87 and 0.93 ppm, and other protons appearing between 1.23 and 1.67 ppm.[11]

-

¹³C NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer with a carbon probe.

-

Parameters:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0-60 ppm.

-

-

Expected Spectra:

-

cis-Decalin: Three distinct signals for the bridgehead, angular, and central carbons at approximately 34.6, 27.5, and 24.9 ppm, respectively.[9]

-

trans-Decalin: Three distinct signals at approximately 44.1, 34.5, and 26.9 ppm.[9] The downfield shift of the bridgehead and angular carbons in the trans isomer is a key diagnostic feature.

-

Mandatory Visualizations

Caption: 2D and 3D representations of cis- and trans-decalin.

Caption: Conformational flexibility of decalin isomers.

Caption: Relative energy profile of cis- and trans-decalin.

Conclusion

The cis-trans isomerism of decahydronaphthalene provides a classic and instructive example of how stereochemistry dictates molecular properties. The rigid, more stable trans isomer and the flexible, less stable cis isomer exhibit distinct physical, thermodynamic, and spectroscopic characteristics. A thorough grasp of these differences is essential for professionals in drug development and chemical synthesis, where the precise three-dimensional arrangement of atoms can determine biological activity and reaction outcomes. The experimental protocols and quantitative data presented in this guide offer a solid foundation for the practical application of this knowledge in a research setting.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CIS-DECAHYDRONAPHTHALENE(493-01-6) 13C NMR spectrum [chemicalbook.com]

- 11. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 13C NMR spectrum [chemicalbook.com]

- 12. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN100457698C - Decahydronaphthalene continuous hydrogenation synthesis method - Google Patents [patents.google.com]

- 16. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]

- 17. dalalinstitute.com [dalalinstitute.com]

An In-depth Technical Guide to the Thermodynamic Stability of Decalin Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the cis and trans isomers of decalin (decahydronaphthalene). Decalin is a bicyclic organic compound that serves as a fundamental structural motif in many natural products and pharmaceutical agents. Understanding the relative stabilities of its isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and comprehending the conformational behavior of more complex molecules. This guide presents quantitative thermodynamic data, detailed experimental protocols for its determination, and visualizations of the underlying structural principles.

Core Concepts: Conformational Analysis of Decalin Isomers

Decalin consists of two fused cyclohexane (B81311) rings and can exist as two distinct diastereomers: cis-decalin and trans-decalin. The key to understanding their relative stabilities lies in the conformational analysis of these fused ring systems.

-

trans-Decalin: In trans-decalin, the two cyclohexane rings are fused via two equatorial bonds. This arrangement results in a rigid, relatively flat structure where both rings are locked in a stable chair conformation. Ring flipping is not possible in trans-decalin as it would require the formation of a highly strained axial-axial ring fusion.[1] This conformational rigidity means that substituents on the decalin framework are locked into either axial or equatorial positions.

-

cis-Decalin: In cis-decalin, the two rings are fused via one equatorial and one axial bond. This creates a bent, more flexible molecule. Unlike the trans isomer, cis-decalin can undergo a concerted ring flip, where both chair conformations interconvert.[1] This inversion process allows for the equilibration of axial and equatorial substituents.

The primary reason for the greater thermodynamic stability of trans-decalin is the presence of significant steric strain in the cis isomer. Specifically, cis-decalin suffers from three additional gauche-butane interactions compared to the trans isomer. These interactions arise from the proximity of axial hydrogen atoms on adjacent rings, leading to van der Waals repulsion and an increase in the overall energy of the molecule.

Quantitative Thermodynamic Data

The relative thermodynamic stabilities of cis- and trans-decalin have been determined through various experimental methods, most notably by measuring their heats of combustion and by studying their isomerization equilibrium. The trans isomer is consistently found to be more stable than the cis isomer.

| Thermodynamic Parameter | cis-Decalin | trans-Decalin | Difference (trans - cis) | Reference |

| Heat of Combustion (ΔH°c) | -1502.92 kcal/mol | -1500.22 kcal/mol | -2.7 kcal/mol | [2] |

| Standard Enthalpy of Formation (ΔH°f) | -52.45 kcal/mol | -55.14 kcal/mol | -2.69 kcal/mol | [2] |

| Gibbs Free Energy Difference (ΔG°) | ~ -2.7 kcal/mol | [3] | ||

| Enthalpy Difference from Isomerization (ΔH°) | -2.72 ± 0.20 kcal/mol | [3] |

Experimental Protocols

The determination of the thermodynamic parameters listed above relies on precise experimental methodologies. The following sections detail the protocols for two key experimental approaches.

Determination of Heat of Combustion by Bomb Calorimetry

Bomb calorimetry is a standard technique used to measure the heat of combustion of a substance at constant volume.

Methodology:

-

Sample Preparation: A precisely weighed sample of the decalin isomer (typically 0.5-1.0 g) is placed in a crucible. For a liquid sample like decalin, a gelatin capsule or a special volatile-sample holder is often used to prevent evaporation. A known length of ignition wire (e.g., iron or nickel-chromium) is positioned to be in contact with the sample.

-

Bomb Assembly and Pressurization: The crucible and ignition wire assembly are placed inside a high-pressure stainless-steel vessel known as a "bomb." The bomb is then sealed and purged with a small amount of oxygen to remove atmospheric nitrogen before being filled with pure oxygen to a pressure of 25-30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a precisely measured quantity of water in a surrounding container (the calorimeter). The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution. The entire apparatus is housed in an insulating jacket to minimize heat exchange with the surroundings.

-

Combustion and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The combustion of the decalin sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is continuously monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the decalin combustion is then calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen). The molar heat of combustion is then calculated from the heat released and the number of moles of the decalin sample.

Determination of Isomerization Equilibrium

This method directly measures the Gibbs free energy difference between the isomers by allowing them to interconvert until a thermodynamic equilibrium is reached.

Methodology:

-

Reaction Setup: A known mixture of cis- and trans-decalin (or a pure sample of one isomer) is placed in a high-pressure reactor. A catalyst, typically 5% palladium on carbon, is added to facilitate the isomerization.[3]

-

Equilibration: The reactor is sealed, flushed with hydrogen, and then pressurized with hydrogen gas (e.g., to 500 psi).[3] The mixture is heated to a specific temperature (e.g., in the range of 258-368°C) and stirred to ensure homogeneity and efficient contact with the catalyst.[3] The reaction is allowed to proceed for a sufficient time to reach equilibrium, which is determined by analyzing samples at different time points until the isomer ratio becomes constant.

-

Sample Analysis: Aliquots of the reaction mixture are periodically withdrawn and cooled rapidly to quench the isomerization. The relative concentrations of cis- and trans-decalin in the equilibrium mixture are determined using an analytical technique capable of separating the isomers, such as gas chromatography (GC). A capillary column with a suitable stationary phase (e.g., a non-polar or moderately polar phase) is used to achieve baseline separation of the two isomers. The relative peak areas are used to determine the molar ratio of the isomers.

-

Thermodynamic Calculations: The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the isomers at equilibrium: Keq = [trans-decalin] / [cis-decalin]. The standard Gibbs free energy difference (ΔG°) at that temperature is then calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin. By performing the equilibration at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van't Hoff plot (a plot of ln(Keq) versus 1/T).

Visualizations

Conformational Equilibrium of Decalin Isomers

Caption: Conformational relationship and stability difference between trans- and cis-decalin.

Experimental Workflow for Determining Thermodynamic Stability

Caption: Workflow for the experimental determination of decalin isomer stability.

References

Decalin: A Comprehensive Technical Guide to its Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decalin, a bicyclic organic compound with the chemical formula C₁₀H₁₈, is a versatile molecule with significant applications as an industrial solvent and a foundational structural motif in many natural products, including steroids.[1][2] This technical guide provides an in-depth exploration of the chemical structure, stereoisomerism, conformational analysis, and physicochemical properties of decalin. Particular emphasis is placed on the distinct characteristics of its cis and trans isomers, which exhibit significant differences in stability and conformational flexibility. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this important bicyclic system.

Chemical Structure and Nomenclature

Decalin, systematically named bicyclo[4.4.0]decane, is the saturated derivative of naphthalene (B1677914).[3][4] It consists of two fused cyclohexane (B81311) rings, sharing two adjacent carbon atoms known as bridgehead carbons.[1][3] The fusion of these two rings gives rise to a rigid bicyclic structure that is fundamental to the architecture of many complex molecules.

Molecular Formula: C₁₀H₁₈[4]

Molar Mass: 138.25 g/mol [4][5]

Synonyms: Decahydronaphthalene, Perhydronaphthalene[4][5]

The spatial arrangement of the hydrogen atoms at the bridgehead carbons dictates the stereochemistry of the molecule, leading to the existence of two distinct diastereomers: cis-decalin and trans-decalin.[1][6]

Stereoisomerism: Cis and Trans Decalin

The two isomers of decalin, cis and trans, are configurational isomers, meaning they cannot be interconverted without breaking and reforming chemical bonds.[3] This isomerism arises from the different ways the two cyclohexane rings can be fused.

-

Cis-Decalin: In this isomer, the hydrogen atoms on the bridgehead carbons are on the same side of the molecule. This results in an axial-equatorial fusion of the two cyclohexane rings.[7]

-

Trans-Decalin: In the trans isomer, the hydrogen atoms at the bridgehead carbons are on opposite sides of the molecule. This corresponds to an equatorial-equatorial fusion of the two rings.[7]

The stereochemical differences between cis- and trans-decalin have profound implications for their overall shape, stability, and conformational dynamics.

Conformational Analysis

Both cyclohexane rings in decalin adopt a chair conformation to minimize angle and torsional strain. However, the fusion of the rings imposes significant conformational constraints.

Trans-Decalin

Trans-decalin is a conformationally rigid or "locked" molecule.[3][8] The equatorial-equatorial fusion of the two chair conformations prevents the characteristic ring flipping that is observed in a single cyclohexane ring.[9] Attempting to flip the rings would require the connecting bonds to span an impossibly large distance, leading to extreme ring strain.[8] This rigidity makes trans-decalin a useful and predictable structural component in organic synthesis and medicinal chemistry. Due to its center of symmetry, trans-decalin is achiral.[3]

Cis-Decalin

In contrast to its trans counterpart, cis-decalin is conformationally flexible.[7] The axial-equatorial fusion allows for a concerted "ring flip" where both chair conformations invert simultaneously.[7] This process interconverts the axial and equatorial positions within each ring. Although cis-decalin itself is a chiral molecule, this rapid ring inversion at room temperature leads to a racemic mixture of two enantiomeric conformations, rendering the bulk sample optically inactive.[3][10]

The trans isomer is energetically more stable than the cis isomer by approximately 2.7 kcal/mol.[11] This is attributed to unfavorable non-bonded interactions and gauche-butane interactions present in the more compact, "folded" structure of cis-decalin.[6][11]

Physicochemical Properties

The structural differences between cis- and trans-decalin give rise to distinct physical properties. The following tables summarize key quantitative data for each isomer.

Table 1: General and Physical Properties of Decalin Isomers

| Property | cis-Decalin | trans-Decalin |

| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ |

| Molar Mass | 138.25 g/mol | 138.25 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Aromatic, menthol-like | Aromatic, menthol-like |

| Melting Point | -43.26 °C[4] | -30.4 °C[4][9] |

| Boiling Point | 195.7 °C[4] | 187.25 °C[4] |

| Density (at 20°C) | 0.8963 g/cm³[4] | 0.8700 g/cm³[4] |

| Refractive Index (at 20°C) | 1.48113[4] | 1.46968[4] |

Table 2: Solubility and Safety Data of Decalin (Isomer Mixture)

| Property | Value |

| Solubility in Water | Insoluble[5] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform[4] |

| Flash Point (closed cup) | ~58 °C[4] |

| Autoignition Temperature | 262 °C |

| Oral LD₅₀ (rat) | 4.2 g/kg[4] |

Experimental Protocols

Synthesis of Decalin via Hydrogenation of Naphthalene

A common method for the preparation of decalin involves the catalytic hydrogenation of naphthalene.[4][8] The ratio of cis to trans isomers in the product mixture is dependent on the reaction conditions.

Materials:

-

Naphthalene

-

Glacial Acetic Acid (solvent)

-

Platinum catalyst (e.g., Platinum(IV) oxide)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Hydrogen gas

Procedure:

-

Dissolve naphthalene in glacial acetic acid in a high-pressure reaction vessel.

-

Add the platinum catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to approximately 130 atm.

-

Maintain the reaction at a constant temperature, for example, 25°C, with vigorous stirring.

-

Monitor the reaction progress by measuring the uptake of hydrogen.

-

Once the theoretical amount of hydrogen has been consumed, stop the reaction and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains a mixture of cis- and trans-decalin, which can be separated by fractional distillation.[6]

Note: Hydrogenation of naphthalene under these conditions typically yields a mixture rich in the cis-isomer (approximately 77% cis and 23% trans).[4] To obtain a product rich in the more stable trans-isomer, subsequent isomerization of the cis-decalin can be performed, for instance, by heating with a catalyst like aluminum chloride.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key structural and conformational aspects of decalin.

Caption: Chemical structures of cis- and trans-decalin isomers.

Caption: Conformational inversion of cis-decalin.

Caption: The rigid, locked conformation of trans-decalin.

Applications in Research and Development

The well-defined and rigid structure of the decalin framework makes it a valuable scaffold in several areas:

-

Medicinal Chemistry: The decalin ring system is a core component of steroids, such as cholesterol and testosterone, and other biologically active molecules.[1] Its rigid nature allows for the precise spatial positioning of functional groups, which is crucial for molecular recognition and biological activity.

-

Organic Synthesis: As a conformationally constrained building block, decalin is used in the synthesis of complex natural products and other target molecules. The predictable stereochemistry of the trans-isomer is particularly advantageous.

-

Materials Science: Decalin and its derivatives can be employed as solvents or precursors in the production of polymers, influencing their thermal and mechanical properties.[2]

-

Fuel Additives: It finds use as a component in fuel additives to enhance combustion efficiency.[2]

Conclusion

Decalin is a fundamental bicyclic hydrocarbon whose stereochemical and conformational properties have been extensively studied. The existence of the flexible cis- and the rigid trans-isomers, each with distinct energetic and physical characteristics, provides a rich platform for both fundamental research and practical applications. A thorough understanding of the principles outlined in this guide is essential for scientists and researchers working in fields where the precise three-dimensional arrangement of atoms is critical for molecular function and design.

References

- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 2. nbinno.com [nbinno.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Decalin? [drugfuture.com]

- 5. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Decalin - Wikipedia [en.wikipedia.org]

- 10. Decalin - Sciencemadness Wiki [sciencemadness.org]

- 11. Decalins | PPT [slideshare.net]

Synthesis of Decalin via Naphthalene Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of decalin through the hydrogenation of naphthalene (B1677914). Decalin, or decahydronaphthalene, is a versatile saturated bicyclic hydrocarbon with applications as an industrial solvent and a potential hydrogen storage medium. This document details the reaction pathways, catalytic systems, experimental protocols, and key quantitative data to support research and development in this area.

Reaction Pathway and Thermodynamics

The hydrogenation of naphthalene to decalin is a stepwise process involving the intermediate formation of tetralin (tetrahydronaphthalene). The reaction proceeds through the saturation of the two aromatic rings. The final product, decalin, exists as two stereoisomers: cis-decalin and trans-decalin.

The overall reaction network can be summarized as follows:

Naphthalene → Tetralin → cis-Decalin + trans-Decalin

The first step, the hydrogenation of naphthalene to tetralin, is generally faster than the subsequent hydrogenation of tetralin to decalin.[1][2] The relative rates of these steps are influenced by the catalyst and reaction conditions.[1] The isomerization between cis- and trans-decalin can also occur, with the trans isomer being the more thermodynamically stable form due to reduced steric hindrance.[3] However, cis-decalin is often a desired product in certain applications due to its higher reactivity in subsequent ring-opening reactions.[1][4]

The hydrogenation of aromatic compounds is an exothermic process. Thermodynamic analyses indicate that lower temperatures and higher hydrogen pressures favor a higher equilibrium conversion of naphthalene to decalin.[5]

Catalytic Systems

A variety of catalysts have been investigated for the hydrogenation of naphthalene, with the choice of catalyst significantly impacting the reaction rate, selectivity, and the resulting cis/trans ratio of decalin.

-

Noble Metal Catalysts: Platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) supported on materials like alumina (B75360) (Al₂O₃) or carbon (C) are highly active for naphthalene hydrogenation.[4][6][7] Rhodium on carbon has shown high activity and selectivity to decalin at low temperatures.[7] Palladium-based catalysts are also very active, with higher loadings leading to greater decalin yields.[1][2]

-

Non-Noble Metal Catalysts: Nickel (Ni)-based catalysts, often supported on alumina, are a more cost-effective alternative to noble metals and are widely used.[8][9]

-

Bimetallic and Sulfided Catalysts: Nickel-molybdenum (NiMo) and cobalt-molybdenum (CoMo) catalysts, often in their sulfided forms, are common in industrial hydrotreating processes and are also effective for naphthalene hydrogenation.[10][11][12] Unsupported NiMoW catalysts have demonstrated high conversion and selectivity to decalin.[13]

The nature of the catalyst support can also influence the reaction. For instance, acidic supports can sometimes lead to undesired side reactions like cracking.[4]

Quantitative Data on Naphthalene Hydrogenation

The following tables summarize key quantitative data from various studies on the hydrogenation of naphthalene, providing a comparative overview of catalyst performance under different conditions.

Table 1: Reaction Conditions and Performance of Various Catalysts

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Naphthalene Conversion (%) | Decalin Selectivity (%) | cis/trans Ratio | Reference(s) |

| 5% Pd | Al₂O₃ | 250 | 40 | >99 | 99.5 | - | [1][2] |

| 1% Pd | Al₂O₃ | 250 | 40 | - | 5.3 | - | [1][2] |

| NiMo | Al₂O₃ | 210-300 | 18 | 23-30 | Low (mostly Tetralin) | - | [10] |

| Ni | Al₂O₃ | 260-290 | 50-70 | 100 | ~100 | ~0.25 | [8] |

| 5% Rh | C | 60 | >60 (H₂) | High | High | - | [7] |

| Ni₂P | Al₂O₃ | 300 | 40 | 98 | 98 | - | [14] |

| NiMoW | Unsupported | 240 | 60 | 100 | 99.1 | - | [13] |

Table 2: Kinetic Data for Naphthalene Hydrogenation

| Catalyst | k₁ (Naphthalene → Tetralin) | k₂ (Tetralin → Decalin) | Comments | Reference(s) |

| 5% Pd/Al₂O₃ | 0.069 | 0.224 | Tetralin hydrogenation is favored. | [1][2] |

| Mo-MMO | - | - | Comparable rates to 2% Pd/Al₂O₃ at double concentration. | [1] |

Experimental Protocols

This section outlines a general experimental procedure for the batch hydrogenation of naphthalene, based on methodologies reported in the literature.[1][4]

A. Materials and Equipment

-

Reactants: Naphthalene, Hydrogen (high purity).

-

Catalyst: e.g., Pd/Al₂O₃, Ni/Al₂O₃, or NiMo/Al₂O₃.

-

Solvent (optional): A high-boiling, inert solvent such as decalin or tetralin itself can be used.[15]

-

Reactor: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, heating mantle, thermocouple, and pressure gauge.[1][4]

-

Analytical Equipment: Gas chromatograph (GC) for product analysis.[4]

B. Procedure

-

Reactor Loading: The reactor is charged with a precisely weighed amount of naphthalene, the catalyst, and if necessary, a solvent. The catalyst-to-reactant ratio is a critical parameter.[1][4]

-

Sealing and Purging: The reactor is securely sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

-

Pressurization and Heating: The reactor is pressurized with hydrogen to the desired reaction pressure. The heating mantle is then used to bring the reactor contents to the target reaction temperature while stirring.[1][4]

-

Reaction: The reaction is allowed to proceed for a set duration under constant temperature, pressure, and stirring. The stirring speed should be sufficient to overcome mass transfer limitations.[1]

-

Cooling and Depressurization: After the reaction time has elapsed, the heater is turned off, and the reactor is allowed to cool to room temperature. The excess hydrogen pressure is then carefully vented.

-

Product Recovery and Analysis: The reactor contents are collected, and the catalyst is separated by filtration. The liquid product mixture is then analyzed, typically by gas chromatography, to determine the conversion of naphthalene and the selectivity towards tetralin, cis-decalin, and trans-decalin.[1][4]

Conclusion

The synthesis of decalin from naphthalene hydrogenation is a well-established process with a variety of effective catalytic systems. The choice of catalyst and the optimization of reaction conditions, including temperature and pressure, are crucial for achieving high conversion and desired selectivity towards a specific decalin isomer. This guide provides a foundational understanding of the key technical aspects of this reaction, offering valuable data and protocols to aid researchers in their endeavors. Further research may focus on developing more active and selective catalysts, particularly those that favor the formation of the less thermodynamically stable but synthetically useful cis-decalin.

References

- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Decalin - Wikipedia [en.wikipedia.org]

- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 5. syxbsyjg.com [syxbsyjg.com]

- 6. Kinetic Study of Naphthalene Hydrogenation over Pt/Al2O3 Catalyst | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Influence of Reduction Temperature on the Structure and Naphthalene Hydrogenation Saturation Performance of Ni2P/Al2O3 Catalysts [mdpi.com]

- 15. CN100457698C - Decahydronaphthalene continuous hydrogenation synthesis method - Google Patents [patents.google.com]

Decalin: A Comprehensive Technical Guide to the Saturated Analog of Naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decalin, or decahydronaphthalene, is the saturated bicyclic analog of naphthalene (B1677914).[1] As a colorless liquid with a characteristic aromatic odor, it finds extensive use as an industrial solvent for resins and fuel additives.[1][2] Its molecular structure, consisting of two fused cyclohexane (B81311) rings, gives rise to fascinating stereochemical properties and makes it a valuable entity in various chemical and pharmaceutical applications.[3][4] This technical guide provides an in-depth exploration of decalin, focusing on its synthesis from naphthalene, its unique conformational isomers, and its emerging role in drug discovery and development.

Physicochemical and Thermodynamic Properties: A Comparative Analysis

The hydrogenation of naphthalene to decalin results in significant changes to its physical and chemical properties. The absence of an aromatic system in decalin leads to a lower boiling point and a different solubility profile. Furthermore, the stereoisomers of decalin, cis- and trans-decalin, exhibit distinct properties due to their different three-dimensional structures. The following tables summarize the key quantitative data for naphthalene and the decalin isomers.

| Property | Naphthalene | cis-Decalin | trans-Decalin |

| Molecular Formula | C₁₀H₈ | C₁₀H₁₈ | C₁₀H₁₈ |

| Molar Mass ( g/mol ) | 128.17 | 138.25 | 138.25 |

| Appearance | White solid | Colorless liquid | Colorless liquid |

| Melting Point (°C) | 80.2 | -42.9 | -30.4 |

| Boiling Point (°C) | 218 | 195.8 | 187.3 |

| Density (g/cm³) | 1.14 | 0.896 | 0.870 |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

Table 1: Comparative Physicochemical Properties

| Thermodynamic Property | Naphthalene | cis-Decalin | trans-Decalin |

| Standard Enthalpy of Formation (gas, kJ/mol) | +150.58 | -193.3 | -204.6 |

| Standard Enthalpy of Combustion (liquid, kJ/mol) | -5157 | -6249.2 | -6237.9 |

| Standard Molar Entropy (liquid, J/mol·K) | 167.4 | 245.6 | 249.4 |

Table 2: Comparative Thermodynamic Properties

Stereochemistry and Conformational Analysis

The fusion of the two cyclohexane rings in decalin can occur in two distinct ways, leading to the formation of two diastereomers: cis-decalin and trans-decalin.[5] In cis-decalin, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, whereas in trans-decalin, they are on opposite sides.[6] This seemingly subtle difference has profound implications for the shape and flexibility of the molecules.

trans-Decalin is conformationally rigid, or "locked," meaning it cannot undergo the chair-flipping that is characteristic of cyclohexane.[7] This rigidity is due to the trans-fusion of the two rings, which are joined by equatorial bonds.[8] In contrast, cis-decalin is conformationally mobile and can undergo a ring flip, interconverting between two equivalent chair-chair conformations.[7]

The trans isomer is thermodynamically more stable than the cis isomer by approximately 2.7 kcal/mol.[7] This energy difference arises from unfavorable steric interactions in the cis form, specifically three additional gauche-butane interactions that are not present in the more stable trans isomer.[7]

Synthesis of Decalin via Naphthalene Hydrogenation

Decalin is commercially produced by the catalytic hydrogenation of naphthalene.[2] The reaction typically proceeds in two steps: the initial hydrogenation of naphthalene to the intermediate tetralin (1,2,3,4-tetrahydronaphthalene), followed by the hydrogenation of tetralin to decalin.[9] The choice of catalyst and reaction conditions can influence the rate of each step and the ratio of cis to trans decalin in the final product.

Commonly used catalysts for this process include nickel, platinum, and palladium, often supported on alumina (B75360) or carbon.[6][10] The reaction is typically carried out at elevated temperatures and pressures.

Applications in Drug Development and Natural Products

The rigid, three-dimensional structure of the decalin ring system makes it a valuable scaffold in medicinal chemistry and a common motif in a wide range of biologically active natural products.[5][8]

The trans-decalin framework, in particular, is a core structural feature of steroids, a class of lipids that play crucial roles in signaling and membrane structure.[3][11] The conformational rigidity of the trans-fused ring system is essential for the specific binding of steroids to their respective receptors.

Beyond the steroid family, numerous natural products containing the decalin motif have been isolated from microorganisms and exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and immunosuppressive properties.[5][8] For example, the cholesterol-lowering drug lovastatin (B1675250) contains a substituted decalin ring system.[8] The decalin moiety often serves as a rigid anchor for various functional groups, enabling precise interactions with biological targets.[12] Recent research has also focused on the development of novel antibiotics based on the trans-bicyclo[4.4.0]decane/decene scaffold.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Naphthalene to Decalin

This protocol is a representative procedure for the laboratory-scale synthesis of decalin via the hydrogenation of naphthalene.

Materials:

-

Naphthalene

-

Raney Nickel (catalyst)

-

Ethanol (B145695) (solvent)

-

High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls

-

Hydrogen gas source

Procedure:

-

In the high-pressure autoclave, dissolve a known amount of naphthalene in ethanol.

-

Carefully add the Raney Nickel catalyst to the solution. The catalyst should be handled as a slurry in ethanol to prevent ignition upon exposure to air.

-

Seal the autoclave and purge the system several times with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40 bar).

-

Heat the reactor to the target temperature (e.g., 150-200°C) while stirring the reaction mixture.

-

Maintain the temperature and pressure for the desired reaction time, monitoring hydrogen uptake to gauge the progress of the reaction.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains decalin, which can be purified by distillation.

Product Analysis:

The product composition (cis/trans decalin ratio, presence of unreacted naphthalene or tetralin) can be determined using gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Decalin as a Hydrogen Donor in Heavy Oil Upgrading

This protocol illustrates the use of decalin as a hydrogen donor for the in-situ upgrading of heavy crude oil.

Materials:

-

Heavy crude oil or atmospheric residue

-

Decalin

-

High-pressure batch reactor

-

Nitrogen or hydrogen gas for pressurization

Procedure:

-

Place a known amount of heavy crude oil and decalin (e.g., 10% by weight of the oil) into the batch reactor.

-

Seal the reactor and purge with an inert gas like nitrogen.

-

Pressurize the reactor with hydrogen or nitrogen to the desired pressure (e.g., 5 MPa).

-

Heat the reactor to the cracking temperature (e.g., 450°C) and maintain for a set duration (e.g., 120 minutes).

-

After the reaction, cool the reactor to room temperature and collect the liquid and gaseous products.

-

The liquid product can be analyzed for viscosity reduction and changes in the saturate, aromatic, resin, and asphaltene (SARA) fractions. The gaseous products can be analyzed by gas chromatography.

Conclusion

Decalin, as the saturated analog of naphthalene, presents a rich area of study for chemists and pharmaceutical scientists. Its unique stereochemistry and conformational properties, particularly the contrast between the flexible cis isomer and the rigid trans isomer, are fundamental to its behavior and applications. The ability to synthesize decalin from the readily available naphthalene provides access to a versatile molecule that serves as an important industrial solvent and a key structural motif in a wide array of bioactive natural products and synthetic drugs. Further exploration of decalin-based scaffolds holds significant promise for the development of novel therapeutics.

References

- 1. Naphthalene | Formula, Structure & Uses - Lesson | Study.com [study.com]

- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid Structure [ch.ic.ac.uk]

- 4. 27.6 Steroids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Natural products containing 'decalin' motif in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]

- 7. Decalins | PPT [slideshare.net]

- 8. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. Sciencemadness Discussion Board - Catalyzed Hydrogenation of Naphthalene to Tetralin - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Steroid - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Natural Products Containing a Decalin Motif

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of natural products featuring the decalin motif, a bicyclic hydrocarbon scaffold that is a cornerstone of numerous bioactive compounds. This document delves into the biosynthesis, chemical synthesis, and diverse biological activities of these molecules, with a focus on their potential in drug discovery and development. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction to Decalin-Containing Natural Products

Natural products bearing the decalin (decahydronaphthalene) ring system represent a structurally diverse class of secondary metabolites with a wide array of potent biological activities.[1][2] These compounds are predominantly biosynthesized by microorganisms, particularly fungi and actinomycetes, as well as from marine sources.[3][4] The decalin core can be either cis- or trans-fused, leading to distinct three-dimensional structures that influence their biological targets and pharmacological properties.

Based on their biosynthetic origins, decalin-containing natural products are broadly categorized into two major groups: terpenoids and polyketides. Terpenoid-derived decalins, such as sesquiterpenoids and diterpenoids, are formed through the mevalonate (B85504) pathway.[3] Polyketide-derived decalins, on the other hand, originate from the acetate (B1210297) pathway and often undergo an intramolecular Diels-Alder (IMDA) reaction to form the characteristic bicyclic system.[3] This enzymatic cycloaddition is a key step in the biosynthesis of many well-known decalin natural products, including the cholesterol-lowering drug lovastatin (B1675250) and the phytotoxin solanapyrone A.

The significant and varied biological activities of these compounds, including antifungal, antibacterial, anticancer, immunosuppressive, and enzyme-inhibitory effects, have made them attractive targets for drug discovery and development.[1][2]

Biosynthesis and Chemical Synthesis

The formation of the decalin core in natural products is a fascinating process, primarily driven by enzymatic intramolecular Diels-Alder reactions in polyketides. This pericyclic reaction, catalyzed by enzymes known as Diels-Alderases, constructs the six-membered rings of the decalin scaffold with high stereoselectivity.[5] A prime example is the biosynthesis of lovastatin, where a polyketide synthase (PKS) generates a linear polyene precursor that subsequently cyclizes.[3]

The chemical synthesis of decalin-containing natural products is a significant area of research in organic chemistry. The IMDA reaction is a commonly employed strategy, mimicking the biosynthetic pathway to construct the decalin core. Other synthetic approaches include anionic polycyclization and various organocatalytic methods to achieve the desired stereochemistry of the decalin system.

Biological Activities and Therapeutic Potential

Natural products containing a decalin motif exhibit a remarkable spectrum of biological activities, making them a rich source for the discovery of new therapeutic agents.

Antifungal Activity

Several decalin-containing compounds have demonstrated potent antifungal properties. For instance, australifungin, isolated from Sporormiella australis, shows strong activity against a range of clinically relevant fungal pathogens with Minimum Inhibitory Concentration (MIC) values as low as 0.015 µg/mL. The cladobotric acids, produced by a Cladobotryum species, are active against Candida albicans.

Anticancer Activity

The decalin scaffold is present in a number of natural products with significant cytotoxic effects against various cancer cell lines. Phomopsidin, a cis-decalin containing compound from Phomopsis sp., inhibits microtubule assembly with an IC50 of 5.7 µM. The cladobotric acids also display modest growth inhibition against the murine P388 leukemia cell line.

Immunosuppressive Activity

Certain decalin derivatives have been shown to possess immunosuppressive properties. Monascusic acids A-E, isolated from Monascus purpureus-fermented red yeast rice, inhibit human T cell proliferation in a dose-dependent manner.

Enzyme Inhibition

A number of decalin-containing natural products are potent and specific enzyme inhibitors, which is the basis for their therapeutic applications.

-

HMG-CoA Reductase Inhibition: Lovastatin, one of the most well-known decalin natural products, is a powerful inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6] This inhibition leads to a reduction in plasma cholesterol levels, making lovastatin and other statins essential drugs for the management of hypercholesterolemia and the prevention of cardiovascular diseases.[6]

-

DNA Polymerase Inhibition: Solanapyrone A, a phytotoxin produced by the fungus Alternaria solani, is a selective inhibitor of mammalian DNA polymerases β and λ, with IC50 values of 30 µM and 37 µM, respectively.[7] This activity is attributed to its binding to the N-terminal domain of the polymerase, interfering with single-stranded DNA binding.[7]

-

HIV-1 Integrase Inhibition: Equisetin, a tetramic acid derivative with a decalin core, has been identified as an inhibitor of HIV-1 integrase.[4] This enzyme is essential for the integration of the viral DNA into the host genome, and its inhibition represents a key strategy for antiretroviral therapy.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative biological activities of selected natural products containing a decalin motif.

Table 1: Antifungal Activity of Decalin-Containing Natural Products

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Australifungin | Aspergillus fumigatus | 0.015 - 1.0 | |

| Candida albicans | 0.015 - 1.0 | ||

| Cryptococcus neoformans | 0.015 - 1.0 | ||

| Compound 171 | Candida albicans | 0.008 | |

| Didymellamide A | Azole-resistant C. albicans | 3.1 | |

| Nigrosporapyrone A | Bacillus subtilis | 128 |

Table 2: Anticancer Activity of Decalin-Containing Natural Products

| Compound | Cell Line | IC50 (µM) | Reference |

| Phomopsidin | Microtubule Assembly | 5.7 | |

| Cladobotric Acid A | Murine P388 Leukemia | 6.6 | |

| Cladobotric Acid B | Murine P388 Leukemia | 27.8 | |

| Cladobotric Acid C | Murine P388 Leukemia | 19.4 | |

| Cladobotric Acid D | Murine P388 Leukemia | 24.9 | |

| Cladobotric Acid E | Murine P388 Leukemia | 1.4 | |

| Cladobotric Acid F | Murine P388 Leukemia | 15.6 |

Table 3: Enzyme Inhibitory Activity of Decalin-Containing Natural Products

| Compound | Enzyme Target | IC50 | Reference |

| Lovastatin | HMG-CoA Reductase | - | [6] |

| Solanapyrone A | DNA Polymerase β | 30 µM | [7] |

| DNA Polymerase λ | 37 µM | [7] | |

| Equisetin | HIV-1 Integrase | - | [4] |

Key Signaling Pathways and Mechanisms of Action

The biological activities of decalin-containing natural products are exerted through their interaction with specific molecular targets, leading to the modulation of various signaling pathways.

Lovastatin and the Cholesterol Biosynthesis Pathway

Lovastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway. By blocking this step, lovastatin effectively reduces the endogenous synthesis of cholesterol in the liver. This leads to an upregulation of LDL receptor expression on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[6] Beyond its effects on cholesterol, lovastatin has also been shown to impact other signaling pathways, including the Ras/ERK1/2 and RhoA/YAP/TAZ pathways, which are involved in cell proliferation and survival.[8][9]

Mechanism of HMG-CoA Reductase Inhibition by Lovastatin.

Solanapyrone A and DNA Polymerase Inhibition

Solanapyrone A exerts its cytotoxic and phytotoxic effects by inhibiting DNA polymerases β and λ. It binds to the 8-kDa N-terminal domain of DNA polymerase β, which is responsible for single-stranded DNA binding. This interaction competitively inhibits the binding of the DNA template and nucleotide substrates, thereby stalling DNA repair and replication processes, which can ultimately lead to cell death.

Inhibition of DNA Polymerase β by Solanapyrone A.

Equisetin and HIV-1 Integrase Inhibition

Equisetin targets the HIV-1 integrase enzyme, a key component of the viral replication machinery. HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Equisetin and other integrase inhibitors are thought to bind to the active site of the enzyme, chelating the divalent metal ions that are essential for its catalytic activity. This prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting the replication cycle of the virus.

Mechanism of HIV-1 Integrase Inhibition by Equisetin.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of decalin-containing natural products.

General Protocol for Isolation and Characterization of Fungal Decalin Natural Products

This protocol outlines a general workflow for the discovery and characterization of novel decalin-containing compounds from fungal sources.

Workflow for Isolation and Characterization.

-

Fungal Culture and Fermentation:

-

Cultivate the selected fungal strain on a suitable solid or in a liquid medium.

-

For large-scale production, inoculate a liquid fermentation medium and incubate under optimal conditions (temperature, agitation, aeration) for a period sufficient for secondary metabolite production.

-

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Extract the mycelia and the culture filtrate separately with an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Separation:

-

Subject the crude extract to a series of chromatographic techniques to separate the individual components.

-

Initial fractionation can be performed using column chromatography on silica (B1680970) gel or other stationary phases.

-

Further purification is typically achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a gradient elution system (e.g., water-acetonitrile or water-methanol).

-

-

Isolation and Purity Assessment:

-

Collect the fractions from the final purification step and assess their purity by analytical HPLC or thin-layer chromatography (TLC).

-

Combine pure fractions containing the same compound and evaporate the solvent to yield the isolated natural product.

-

-

Structure Elucidation:

-

Determine the chemical structure of the isolated compound using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

-

-

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.[10]

-

Preparation of Inoculum:

-

Culture the fungal strain on an appropriate agar (B569324) medium.

-

Prepare a suspension of fungal cells or spores in sterile saline or broth and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).[11]

-

-

Preparation of Microtiter Plates:

-

Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[11]

-

The final volume in each well should be 100 µL.

-

Include a drug-free growth control and a sterility control (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[11]

-

-

Determination of MIC:

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[13]

-

Cell Seeding:

-

Seed the target cancer cell line in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[14]

-

Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).[14]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

HMG-CoA Reductase Inhibition Assay

This is a spectrophotometric assay that measures the activity of HMG-CoA reductase by monitoring the oxidation of NADPH.[15]

-

Reaction Mixture Preparation:

-

Enzyme and Substrate Addition:

-

Kinetic Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader at 37°C.[15] The rate of NADPH oxidation is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value of the compound for HMG-CoA reductase inhibition.

-

HIV-1 Integrase Activity Assay

This assay measures the 3'-processing and strand transfer activities of HIV-1 integrase.[16]

-

3'-Processing Assay:

-

Prepare a reaction mixture containing a labeled oligonucleotide substrate that mimics the viral DNA end, purified HIV-1 integrase, and the test compound.[16]

-

Incubate the reaction to allow for the cleavage of the terminal dinucleotide from the 3' end.

-

Stop the reaction and detect the processed product, often using gel electrophoresis or a capture-based method.[16]

-

-

Strand Transfer Assay:

-

Pre-incubate the integrase with the processed viral DNA substrate to form the pre-integration complex.[16]

-

Add the test compound and a target DNA substrate to initiate the strand transfer reaction.

-

Incubate to allow for the integration of the viral DNA into the target DNA.

-

Stop the reaction and detect the strand transfer products.[16]

-

-

Data Analysis:

-

Quantify the amount of processed or strand transfer product in the presence of different concentrations of the inhibitor.

-

Calculate the IC50 values for the inhibition of each step of the integration process.

-

DNA Polymerase β Inhibition Assay

This assay measures the ability of a compound to inhibit the DNA synthesis activity of DNA polymerase β.[17]

-

Reaction Setup:

-

Prepare a reaction mixture containing a DNA template/primer, a mixture of dNTPs (one of which is labeled, e.g., radioactively or fluorescently), and a reaction buffer.[17]

-

-

Enzyme and Inhibitor Incubation:

-

Add purified DNA polymerase β to the reaction mixture.

-

For inhibition studies, pre-incubate the enzyme with various concentrations of the test compound.[17]

-

-

Reaction and Termination:

-

Initiate the DNA synthesis reaction by adding the final component (e.g., the enzyme or dNTPs) and incubate at 37°C.

-

Stop the reaction by adding a quenching solution like EDTA.[17]

-

-

Product Detection and Analysis:

-

Separate the labeled DNA product from the unincorporated labeled dNTPs (e.g., by gel electrophoresis or filter binding).

-

Quantify the amount of incorporated label to determine the extent of DNA synthesis.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[17]

-

Conclusion

Natural products containing the decalin motif are a rich and diverse source of bioactive molecules with significant therapeutic potential. Their wide range of biological activities, from cholesterol-lowering and anticancer effects to antimicrobial and antiviral properties, underscores their importance in drug discovery. This technical guide has provided a comprehensive overview of the key aspects of these compounds, including their biosynthesis, biological activities, and mechanisms of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers working to unlock the full potential of this fascinating class of natural products. The continued exploration of decalin-containing compounds from natural sources, coupled with advances in synthetic chemistry and biological screening, promises to yield new and effective therapeutic agents for a variety of human diseases.

References

- 1. 3.8. Anti-HMG-CoA Reductase Activity Assay [bio-protocol.org]

- 2. Natural products containing 'decalin' motif in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic cis-Decalin Formation in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lovastatin? [synapse.patsnap.com]

- 7. A plant phytotoxin, solanapyrone A, is an inhibitor of DNA polymerase beta and lambda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lovastatin inhibits the extracellular-signal-regulated kinase pathway in immortalized rat brain neuroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Conformational Analysis of Cis- and Trans-Decalin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decalin, or decahydronaphthalene, serves as a fundamental bicyclic scaffold in numerous natural products and pharmaceutically active compounds. The stereoisomeric forms, cis- and trans-decalin, exhibit distinct conformational preferences that profoundly influence their physical properties and chemical reactivity. A thorough understanding of their conformational behavior is therefore critical for rational drug design and development. This technical guide provides a comprehensive analysis of the conformational landscapes of cis- and trans-decalin, integrating quantitative data from experimental and computational studies. Detailed methodologies for key analytical techniques are presented, and logical relationships are visualized through structured diagrams.

Introduction

Decalin is a saturated bicyclic hydrocarbon consisting of two fused cyclohexane (B81311) rings. The fusion of the two rings can result in two diastereomers: cis-decalin, where the bridgehead hydrogens are on the same side of the ring system, and trans-decalin, where they are on opposite sides.[1] These two isomers are not interconvertible without breaking covalent bonds.[2][3] Both isomers adopt chair conformations for their six-membered rings to minimize angle and torsional strain.[4] However, the nature of the ring fusion dictates significantly different conformational flexibilities and thermodynamic stabilities.

Conformational Analysis of trans-Decalin

The most stable conformation of trans-decalin features a diequatorial fusion of the two chair rings.[2] This arrangement results in a relatively flat and rigid molecular structure.[5] A key characteristic of trans-decalin is its conformational rigidity; it is "locked" in this low-energy conformation and cannot undergo the chair-flipping inversion characteristic of cyclohexane.[3][4] A hypothetical ring flip would necessitate that the fused carbons span diaxial positions, which is sterically impossible.[4]

Conformational Analysis of cis-Decalin

In contrast to its trans counterpart, cis-decalin is conformationally mobile. The ring fusion in cis-decalin is axial-equatorial.[2] This allows for a concerted ring-flipping process, where both chair rings invert simultaneously.[3] This inversion converts the axial-equatorial fusion to an equatorial-axial one, resulting in a conformer that is the enantiomer of the original. At room temperature, this interconversion is rapid, leading to a time-averaged structure with C2v symmetry.

The conformational flexibility of cis-decalin comes at an energetic cost. The cis isomer is less stable than the trans isomer due to the presence of steric strain in the form of gauche-butane interactions.[2] Specifically, there are three additional gauche-butane interactions in the cis-conformation compared to the strain-free trans-conformation.[2]

Quantitative Energetic and Structural Data

The stability and conformational dynamics of cis- and trans-decalin have been quantified through various experimental and computational methods. The key energetic and structural parameters are summarized in the tables below.

| Parameter | cis-Decalin | trans-Decalin | Method |

| Relative Energy (kcal/mol) | 2.7 | 0 | Heat of Combustion[2] |

| Heat of Formation (ΔHf°) (kcal/mol) | -52.45 | -55.14 | Calorimetry[2] |

| Heat of Combustion (ΔHc°) (kcal/mol) | -1502.92 | -1500.22 | Calorimetry[2] |

| Ring Inversion Barrier (kcal/mol) | ~12.6 - 14 | N/A | Variable-Temperature 13C NMR[5][6] |

Table 1: Thermodynamic and Kinetic Data for Decalin Isomers.

| Parameter | cis-Decalin | trans-Decalin | Method |

| C-C Bond Lengths (Å) | ~1.54 | ~1.54 | Gas-Phase Electron Diffraction |

| Key Dihedral Angles (°) | C1-C2-C3-C4: ~55 | C1-C2-C3-C4: ~56 | Computational (B3LYP/6-31G)[7] |

| H-C9-C10-H: ~56 | H-C9-C10-H: ~180 | Computational (B3LYP/6-31G)[7] |

Table 2: Selected Structural Parameters for Decalin Isomers.

Experimental Protocols

Determination of Relative Energy by Heat of Combustion

The energy difference between cis- and trans-decalin can be determined by measuring their respective heats of combustion using bomb calorimetry.

Methodology:

-

A precisely weighed sample of the purified decalin isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is then submerged in a known quantity of water in a thermally insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated based on the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

-

The difference in the heats of combustion between the two isomers corresponds to their difference in thermodynamic stability.[2]

Determination of the Ring Inversion Barrier of cis-Decalin by Variable-Temperature (VT) NMR Spectroscopy

The energy barrier for the chair-chair interconversion of cis-decalin can be determined using dynamic NMR spectroscopy, specifically by monitoring the coalescence of signals in the 13C NMR spectrum as a function of temperature.

Methodology:

-

A solution of cis-decalin is prepared in a suitable deuterated solvent (e.g., CDCl3 or toluene-d8) in a high-quality NMR tube.

-

The 13C NMR spectrum is recorded at a low temperature (e.g., -80 °C), where the ring inversion is slow on the NMR timescale. At this temperature, distinct signals will be observed for the chemically non-equivalent carbon atoms in the "frozen" conformers.

-

The temperature of the NMR probe is gradually increased in increments (e.g., 10 °C).

-

13C NMR spectra are acquired at each temperature.

-

As the temperature increases, the rate of ring inversion increases. This leads to broadening of the signals for the interconverting carbon atoms.

-

The temperature at which the two exchanging signals merge into a single broad peak is known as the coalescence temperature (Tc).

-

The rate constant (k) for the conformational exchange at the coalescence temperature can be calculated using the following equation: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the two exchanging signals at the low-temperature limit.

-

The Gibbs free energy of activation (ΔG‡) for the ring inversion process can then be calculated using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.[5]

Computational Methodologies

Force Field-Based Molecular Mechanics

Molecular mechanics calculations, employing force fields such as MM2, are valuable for predicting the geometries and relative energies of different conformers. These methods model a molecule as a collection of atoms held together by springs, and the potential energy is calculated as a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded interactions.

Methodology:

-

The initial 3D structure of the decalin isomer is built using molecular modeling software.

-

A suitable force field (e.g., MM2) is selected.[8]

-

An energy minimization calculation is performed to find the lowest energy conformation.

-

For cis-decalin, a conformational search can be performed to identify the transition state for ring inversion and calculate the energy barrier.

Density Functional Theory (DFT)

Quantum mechanical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate energies, geometries, and other molecular properties with high precision.

Methodology:

-

The initial geometry of the decalin isomer is input into a quantum chemistry software package.

-

A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen.[7]

-

A geometry optimization is performed to find the minimum energy structure.

-

Vibrational frequency analysis is typically performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy.

-

For cis-decalin, a transition state search can be performed to locate the saddle point corresponding to the ring inversion and to calculate the activation energy.

Visualizations of Conformational Relationships